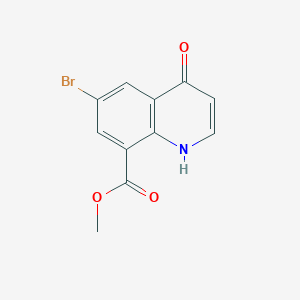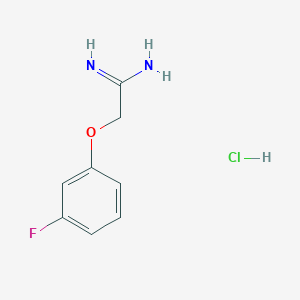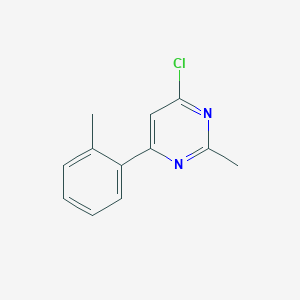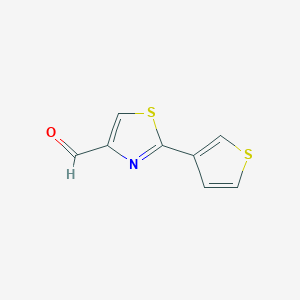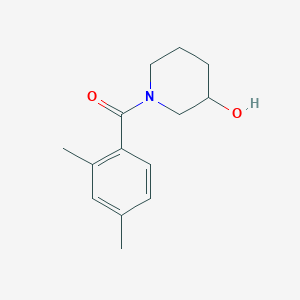
1-(2,4-Dimethylbenzoyl)piperidin-3-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Studies have explored the synthesis and biological evaluation of compounds bearing the piperidine structure, emphasizing their potential in medicinal chemistry. For instance, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, evaluating their activity against the butyrylcholinesterase enzyme, which is crucial for understanding neurodegenerative diseases like Alzheimer's. Their work provides insights into the design of compounds with potential therapeutic applications (Khalid et al., 2016).
Antileukemic Activity
The antileukemic activity of novel compounds derived from piperidine structures has been investigated. Vinaya et al. (2012) synthesized 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives, showing good antiproliferative activity against human leukemic cell lines. This research underscores the potential of piperidine derivatives in cancer therapy (Vinaya et al., 2012).
Remote Functionalization
In synthetic chemistry, the remote functionalization of piperidine compounds opens new pathways for complex molecule synthesis. Steijvoort et al. (2016) reported a palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-aminopiperidine, demonstrating an innovative approach to selectively modify piperidine scaffolds, which is crucial for developing new pharmaceuticals (Steijvoort et al., 2016).
Antimicrobial and Antihypertensive Activities
Research on piperidine derivatives also extends to antimicrobial and antihypertensive activities. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing moderate to talented antimicrobial activity. This highlights the potential of these compounds in addressing microbial resistance issues (Khalid et al., 2016).
CNS Agents
Furthermore, compounds with the piperidine moiety have been explored for their potential as central nervous system (CNS) agents. Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines], investigating their activity against conditions like depression and anxiety, indicating the versatility of piperidine derivatives in developing new CNS drugs (Bauer et al., 1976).
Direcciones Futuras
While specific future directions for “1-(2,4-Dimethylbenzoyl)piperidin-3-ol” are not mentioned in the sources I found, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives, which include 1-(2,4-dimethylbenzoyl)piperidin-3-ol, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Mode of Action
It’s known that piperidine derivatives interact with their targets in various ways, leading to different changes depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
1-(2,4-Dimethylbenzoyl)piperidin-3-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s benzoyl group allows it to participate in hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in proteins. These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of specific biochemical pathways. For instance, this compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and altering the metabolism of other compounds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, the compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the experimental conditions and the specific cell types used in the studies. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity, due to its interactions with critical enzymes and proteins involved in cellular metabolism . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can influence the compound’s bioavailability and activity, as well as its potential to interact with other biomolecules. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by its interactions with plasma proteins and other extracellular binding partners.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or interactions with targeting signals . For example, this compound has been shown to localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, the compound’s localization to the nucleus can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-6-13(11(2)8-10)14(17)15-7-3-4-12(16)9-15/h5-6,8,12,16H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESOSALCWNRQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



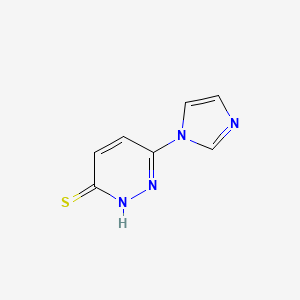
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)

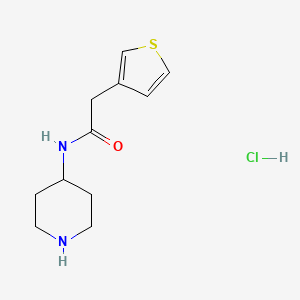
![{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1463077.png)


![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)
